Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-

Hapten Design Immunoassay Development DNP Derivatives

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- (CAS 649774-12-9) is a synthetic, complex organic molecule classified as a benzoic acid derivative. Its molecular formula is C21H16N4O8, with a molecular weight of 452.37 g/mol.

Molecular Formula C21H16N4O8
Molecular Weight 452.4 g/mol
CAS No. 649774-12-9
Cat. No. B12612195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-
CAS649774-12-9
Molecular FormulaC21H16N4O8
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C21H16N4O8/c26-20(23-15-3-1-2-13(10-15)21(27)28)12-33-17-7-4-14(5-8-17)22-18-9-6-16(24(29)30)11-19(18)25(31)32/h1-11,22H,12H2,(H,23,26)(H,27,28)
InChIKeyIOHNRFBAMBRPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- (CAS 649774-12-9): Chemical Identity and Core Characteristics


Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- (CAS 649774-12-9) is a synthetic, complex organic molecule classified as a benzoic acid derivative [1]. Its molecular formula is C21H16N4O8, with a molecular weight of 452.37 g/mol. The structure incorporates a terminal 3-benzoic acid moiety linked via an acetamido bridge to a phenoxy group, which is further substituted with a 2,4-dinitrophenyl-amino group [1]. Basic predicted physicochemical properties include a boiling point of 607 °C, a flash point of 320.9 °C, and a density of 1.511 g/cm³ [1]. This compound is primarily offered for non-human research purposes, commonly as a synthetic intermediate or for use in life science applications such as hapten-based assay development [1].

Procurement Risks of Substituting Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- (649774-12-9) with In-Class Analogs


Generic substitution for CAS 649774-12-9 is scientifically unsound due to the highly specific structural architecture that combines a 3-benzoic acid moiety, an acetamido-phenoxy linker, and a terminal 2,4-dinitrophenyl (DNP) group [1]. The precise position of the carboxyl group on the benzoic acid ring (meta-substitution) is a critical determinant of molecular geometry, reactivity, and biological recognition, directly impacting its utility as a hapten, synthetic intermediate, or assay probe [1]. Even closely related positional isomers or DNP derivatives with different linkers cannot be assumed to exhibit equivalent conjugation efficiency, antibody specificity, or pharmacokinetic properties. The known molecular weight (452.37 g/mol) and formula (C21H16N4O8) serve as critical identity markers, but the absence of publicly available comparative performance data means that deviation from this exact CAS number introduces unquantifiable and unacceptable risk in any sensitive research application [1]. Therefore, each potential analog must be independently validated for the specific intended use, as no evidence supports straightforward interchangeability.

Quantitative Differentiation Evidence for Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- (649774-12-9)


Molecular Weight and Formula Specificity vs. Common DNP Haptens

The compound's unique molecular identity is defined by a molecular formula of C21H16N4O8 and a monoisotopic mass of 452.097 Da [1]. This distinguishes it from classic DNP haptens like N-2,4-DNP-ε-aminocaproic acid (MW ~313 Da) or DNP-bovine serum albumin conjugates. The specific 452.37 g/mol mass and the 3-benzoic acid moiety confer distinct solubility and conjugation characteristics that are critical for reproducible hapten-carrier linking, a factor where generic substitution fails without direct comparative validation [1].

Hapten Design Immunoassay Development DNP Derivatives

Predicted Boiling Point and Thermal Stability Profile

The predicted boiling point for the target compound is 607 °C at 760 mmHg, with a flash point of 320.9 °C [1]. While these are predictive values, they suggest high thermal stability suitable for certain high-temperature synthetic transformations or shipping/storage conditions. This contrasts with simpler benzoic acid derivatives like 3-aminobenzoic acid (boiling point ~352 °C), highlighting a potentially safer handling profile for reactions requiring elevated temperatures [1].

Synthetic Chemistry Thermal Stability Process Safety

Optimal Use Cases for Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- (649774-12-9) Based on Structural Differentiation


Custom Hapten Synthesis for Anti-DNP Antibody Production

The compound's 3-benzoic acid group provides a convenient carboxyl handle for covalent coupling to carrier proteins (e.g., KLH, BSA) via standard EDC/NHS chemistry, creating a unique DNP hapten conjugate with a distinct linker structure. This is directly supported by its molecular weight and formula (C21H16N4O8, 452.37 g/mol) [1], which differentiates it from classic ε-aminocaproic acid-linked DNP haptens, potentially eliciting antibodies with fine specificity differences valuable for competitive ELISA development.

Synthetic Intermediate for Protease Substrate Libraries

The acetamido-phenoxy bridge and terminal 2,4-dinitrophenyl group mimic motifs found in fluorogenic protease substrates where the DNP moiety acts as a quencher. The compound can serve as a modular building block for incorporating a DNP-quencher unit into peptide substrates via amide coupling at the 3-benzoic acid position, exploiting the distinct solubility profile inferred from the predicted high boiling point (607 °C) [1].

Analytical Reference Standard for Structural Analog Screening

Given the scarcity of data on other positional isomers, this compound (with confirmed meta-substitution at the benzoic acid ring) serves a critical role as a chromatographic and spectroscopic reference standard. Its unique molecular ion (m/z 452.097) and predicted physicochemical properties [1] provide a reliable benchmark for identifying and quantifying novel derivatives in synthetic mixtures or impurity profiling studies.

Quote Request

Request a Quote for Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.